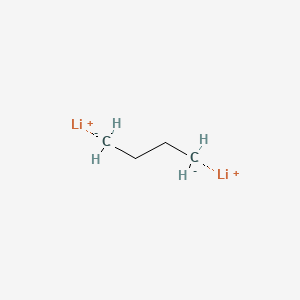

1,4-Dilithiobutane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C4H8Li2 |

|---|---|

Peso molecular |

70.0 g/mol |

Nombre IUPAC |

dilithium;butane |

InChI |

InChI=1S/C4H8.2Li/c1-3-4-2;;/h1-4H2;;/q-2;2*+1 |

Clave InChI |

RXGDGBFPBCUIMS-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[Li+].[CH2-]CC[CH2-] |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of 1,4-Dilithiobutane from 1,4-Dihalobutanes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Dilithiobutane is a valuable bifunctional nucleophilic reagent in organic synthesis, enabling the construction of various cyclic and acyclic frameworks. Its preparation from readily available 1,4-dihalobutanes is a cornerstone transformation, though one that requires careful control of reaction conditions to maximize yield and minimize side reactions. This technical guide provides an in-depth analysis of the primary synthetic mechanisms, detailed experimental protocols, and a summary of key reaction parameters.

Core Synthesis Mechanisms

The generation of this compound from 1,4-dihalobutanes (Cl(CH₂)₄Cl, Br(CH₂)₄Br, I(CH₂)₄I) is primarily achieved through two distinct mechanistic pathways: direct reductive lithiation with lithium metal and lithium-halogen exchange with an organolithium reagent.

Reductive Lithiation with Lithium Metal

This is the most direct heterogeneous reaction, where lithium metal acts as the reducing agent. The mechanism is believed to proceed through a single-electron transfer (SET) pathway, analogous to the formation of Grignard reagents.

-

Electron Transfer: A lithium atom transfers an electron to one of the carbon-halogen bonds of the 1,4-dihalobutane, forming a radical anion.

-

Halide Elimination: The radical anion fragments, cleaving the carbon-halogen bond to yield a 4-halobutyl radical and a lithium halide salt.

-

Second Electron Transfer: A second lithium atom transfers an electron to the radical, forming a 4-halobutyl carbanion.

-

Repetition: The process repeats at the other end of the molecule to form the final this compound product.

This reaction is conceptually similar to the Wurtz reaction, and as such, can be complicated by side reactions such as intramolecular coupling to form cyclobutane and intermolecular polymerization.[1]

Caption: Reductive lithiation mechanism of 1,4-dihalobutane.

Lithium-Halogen Exchange

This homogeneous reaction involves the use of a pre-formed organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to swap the halogen atoms for lithium.[2][3] The reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl.[2][4]

Two mechanisms are proposed for this exchange:

-

Ate-Complex Mechanism: The organolithium reagent (R-Li) attacks the halogen atom (X) on the dihalobutane, forming a transient, reversible "ate-complex" intermediate.[2][4] This complex then rearranges to deliver the more stable carbanion, thus driving the equilibrium. The stability of the carbanion intermediates is a primary factor influencing the reaction's favorability (sp > sp² > sp³).[2]

-

Nucleophilic Pathway: This mechanism involves a direct nucleophilic attack by the carbanion of the organolithium reagent on the halogen atom of the dihalobutane.[2]

For difunctional compounds, the exchange occurs sequentially at both ends of the carbon chain. The use of two or more equivalents of t-BuLi is common, as the second equivalent reacts with the t-butyl halide byproduct, driving the reaction to completion.[3][4]

Caption: Sequential lithium-halogen exchange pathway.

Experimental Protocols

As this compound is highly reactive and thermally unstable, it is almost exclusively prepared and used in situ. The following are representative protocols based on the mechanisms described.

Protocol 2.1: Synthesis via Reductive Lithiation

This protocol is adapted from the general principle of reacting 1,4-dihalobutanes with lithium metal.[5]

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is assembled.

-

Reagent Preparation: Lithium metal (wire or sand, 4.2 equivalents) is cut into small pieces and placed in the flask with anhydrous diethyl ether or tetrahydrofuran (THF).

-

Initiation: A small amount of 1,4-dichlorobutane (1.0 equivalent) dissolved in the reaction solvent is added to initiate the reaction. Gentle warming or sonication may be required.

-

Addition: Once the reaction begins (indicated by cloudiness or gentle reflux), the remaining 1,4-dichlorobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature or slightly elevated temperature for 2-4 hours to ensure complete conversion.

-

In Situ Use: The resulting gray or black suspension containing this compound is cooled to the desired temperature and used immediately for subsequent reactions without isolation.

Protocol 2.2: Synthesis via Lithium-Halogen Exchange

This protocol is a representative procedure for lithium-halogen exchange on an aliphatic dihalide.[4]

-

Apparatus Setup: A flame-dried, multi-necked flask is equipped with a magnetic stirrer, a low-temperature thermometer, and an inert gas inlet.

-

Solvent and Substrate: Anhydrous solvent (e.g., a mixture of diethyl ether and pentane) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. 1,4-diiodobutane or 1,4-dibromobutane (1.0 equivalent) is then added.

-

Reagent Addition: tert-Butyllithium in pentane (2.1-2.2 equivalents) is added slowly, dropwise, to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: The mixture is stirred at -78 °C for 1-2 hours. The completion of the exchange is often indicated by a color change or can be monitored by quenching aliquots.

-

In Situ Use: The resulting solution of this compound is maintained at low temperature and used directly for the next synthetic step.

Quantitative Data and Reaction Parameters

Quantitative yield data for the isolated this compound is scarce due to its instability. The success of its formation is typically inferred from the yield of the subsequent trapping product. The choice of halide, solvent, and temperature are critical parameters influencing the outcome.

| Parameter | Reductive Lithiation | Lithium-Halogen Exchange | Rationale & Remarks |

| Dihalide | Cl > Br > I | I > Br > Cl | Reductive Lithiation: Chloro- and bromo-derivatives are commonly used. Iodo-compounds can be too reactive, leading to side reactions.[5] Exchange: The rate of exchange is fastest for iodides, making them ideal for rapid, low-temperature reactions.[2][4] |

| Lithium Source | Lithium Metal (dispersion, wire, sand) | n-BuLi, s-BuLi, t-BuLi | Reductive Lithiation: High surface area lithium (e.g., dispersion with sodium) enhances reactivity. Exchange: t-BuLi is highly reactive and effective for exchange with alkyl chlorides, but requires careful stoichiometry.[3] |

| Solvent | Diethyl Ether, THF | Diethyl Ether, Pentane, Hexane, THF | Ethereal solvents are essential for solvating the lithium species. THF can increase reactivity but may be cleaved at higher temperatures. Non-polar co-solvents are common for exchange reactions.[6] |

| Temperature | 0 °C to 35 °C (reflux) | -120 °C to -78 °C | Reductive Lithiation: Requires thermal energy to initiate and sustain. Exchange: Must be performed at very low temperatures to prevent side reactions like elimination and reaction with the solvent.[4] |

Factors Influencing Synthesis and Side Reactions

The successful synthesis of this compound requires mitigating several potential side reactions. The choice of synthetic route and reaction conditions is paramount.

Caption: Factors and side reactions in this compound synthesis.

-

Wurtz-Type Coupling: This is a significant side reaction, especially in reductive lithiation. Intramolecular coupling yields cyclobutane, while intermolecular coupling leads to oligomers/polymers (e.g., Li-(CH₂)₈-Li). Higher concentrations and temperatures can favor intermolecular pathways.

-

Elimination: Although less common for primary systems, β-hydride elimination can occur, particularly at elevated temperatures, leading to the formation of lithium hydride and butene derivatives.

-

Reaction with Solvent: At temperatures above 0 °C, organolithium reagents can deprotonate ethereal solvents like THF, leading to ring-opening and consumption of the desired product. This is a critical consideration for reaction temperature and duration.

-

Aggregation: Organolithium reagents exist as aggregates in solution, and the degree of aggregation depends on the solvent and any coordinating agents present.[6] This can affect the reagent's reactivity, although for simple alkylithiums, the effect is often less pronounced than with more complex structures.[6]

References

Navigating the Spectroscopic Maze: An In-depth Technical Guide to the NMR Characterization of 1,4-Dilithiobutane

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy techniques essential for the characterization of 1,4-dilithiobutane. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for analyzing highly reactive organolithium compounds. While specific spectral data for this compound is scarce in published literature due to its inherent reactivity and complex solution behavior, this guide establishes a framework for its characterization by leveraging data from analogous compounds and detailing rigorous experimental protocols.

The Challenge of Characterizing this compound

This compound is a difunctional organometallic reagent with significant potential in organic synthesis. However, like many organolithium compounds, its high reactivity and tendency to form soluble aggregates in solution present considerable challenges for structural elucidation. NMR spectroscopy is the most powerful tool for investigating these species in their solution state, providing critical insights into their structure, aggregation, and dynamics.[1]

The C-Li bond is highly polarized, and for practical purposes, can be considered to react as a carbanion and a lithium cation.[2] This electronic nature dictates the unique spectral features observed in NMR. A primary challenge in the NMR analysis of organolithium reagents is their propensity to exist not as simple monomers, but as complex aggregates (dimers, tetramers, hexamers), which are often in dynamic equilibrium.[3] The specific aggregation state is highly dependent on the solvent, concentration, and temperature.[3]

Quantitative NMR Data: A Framework Based on n-Butyllithium

Due to the limited availability of specific NMR data for this compound, we present data for n-butyllithium (n-BuLi), a closely related and extensively studied mono-alkyllithium compound. This data serves as a reference point for predicting the spectral characteristics of this compound. The key feature is the significant upfield chemical shift for the nuclei directly attached to or near the electropositive lithium atom.

For this compound, one would expect to see two primary signals in both ¹H and ¹³C NMR spectra, corresponding to the α- and β-carbons/protons, simplified by the molecule's symmetry. The α-protons and α-carbons (C1 and C4) would be significantly shifted upfield due to the direct attachment of lithium.

Table 1: Representative ¹H NMR Data for n-Butyllithium

| Protons | Chemical Shift (δ) in THF-d₈ at -85°C[3] | Multiplicity |

| α-CH₂ | ~ -1.0 to -1.3 ppm | Complex Multiplet (AA'XX' system) |

| β-CH₂ | ~ 1.45 ppm | Multiplet |

| γ-CH₂ | ~ 1.35 ppm | Multiplet |

| δ-CH₃ | ~ 0.90 ppm | Triplet |

Note: Chemical shifts are highly dependent on solvent, temperature, and aggregation state.[3]

Table 2: Representative ¹³C NMR Data for n-Butyllithium

| Carbon | Chemical Shift (δ) in C₆D₆[4] |

| α-C | 14.1 ppm |

| β-C | 34.0 ppm |

| γ-C | 26.9 ppm |

| δ-C | 13.8 ppm |

Note: The α-carbon signal is often broadened due to scalar coupling to lithium isotopes and quadrupolar relaxation effects.

Table 3: Representative ⁷Li NMR Data for Alkyllithiums

| Lithium Species | Typical Chemical Shift (δ) Range[5][6] | Comments |

| Alkyllithium Aggregates | -1 to +3 ppm | The chemical shift is sensitive to the aggregation state (dimer vs. tetramer) and solvation.[3] |

| Ionic Lithium (e.g., LiCl) | ~ 0 ppm (reference) | Often used as an external standard.[5] |

Note: ⁷Li NMR is a powerful tool for studying aggregation, as different aggregates can sometimes be distinguished as separate signals at low temperatures.[3] The ⁶Li isotope, despite its lower natural abundance and sensitivity, can provide sharper lines due to its smaller quadrupole moment, which is advantageous for resolving scalar couplings.[6]

Experimental Protocol for NMR Sample Preparation

The extreme sensitivity of this compound to air and moisture necessitates meticulous sample preparation under an inert atmosphere.[7][8] The following protocol outlines the key steps for obtaining high-quality NMR data.

Materials and Equipment:

-

Schlenk line or inert atmosphere glovebox

-

High-quality NMR tubes (e.g., Wilmad 528-PP-7 or equivalent) and caps

-

J-Young valve NMR tube (highly recommended)[9]

-

Dry, degassed deuterated solvent (e.g., THF-d₈, toluene-d₈, benzene-d₆)

-

Internal standard (optional, e.g., tetramethylsilane, TMS, if non-reactive)

-

Glass wool, Pasteur pipettes, and other standard laboratory glassware, all oven-dried

Procedure:

-

Solvent Preparation: Deuterated solvents must be rigorously dried and degassed. A common method is to stir the solvent over a drying agent (e.g., sodium-benzophenone ketyl for ethers, or potassium mirror for hydrocarbons) under argon or nitrogen, followed by vacuum transfer into a storage ampule.

-

Sample Handling (Glovebox/Schlenk Line): All manipulations of this compound must be performed under a dry, oxygen-free inert atmosphere.[10]

-

Dissolution: In a glovebox, weigh the this compound sample (typically 5-30 mg for ¹³C NMR) into a small, dry vial.[7] Add the required volume (typically 0.6-0.7 mL) of dry, degassed deuterated solvent.[11] Gently agitate to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of oven-dried glass wool and transfer it directly into the NMR tube.[11]

-

Sealing the NMR Tube:

-

Standard Tube: If using a standard NMR tube, cap it securely inside the glovebox. For extra protection, the cap can be wrapped with Parafilm.

-

J-Young Tube: Transfer the solution to a J-Young tube. This type of tube features a high-vacuum Teflon valve, providing a superior seal against atmospheric contamination.[9]

-

-

Flame Sealing (Alternative): For long-term experiments or maximum protection, the NMR tube can be connected to a vacuum line, the contents frozen with liquid nitrogen, and the tube flame-sealed under vacuum.[8]

-

Data Acquisition: Before inserting the sample into the spectrometer, ensure the outside of the tube is clean. Acquire spectra at the desired temperature. Low-temperature capabilities are crucial for studying organolithium aggregates, as they can slow down exchange processes and allow for the resolution of distinct species.[3]

Visualization of Experimental Workflow

The logical flow for the NMR characterization of this compound is depicted below. This process emphasizes the iterative nature of spectroscopic analysis, where initial data informs subsequent experiments to build a complete structural picture.

This workflow highlights the critical steps from sample preparation under inert conditions to advanced NMR experiments and final structural elucidation.[1][10] Variable-temperature NMR is used to study dynamic equilibria between aggregates, while Diffusion Ordered Spectroscopy (DOSY) can differentiate species of different sizes (and thus aggregation states) in solution. The combination of data from ¹H, ¹³C, and lithium (⁶Li/⁷Li) isotopes provides a comprehensive picture of the compound's connectivity and solution-state structure.[12]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Butyllithium | C4H9Li | CID 53627823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 6. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 7. organomation.com [organomation.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of 1,4-dilithiobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-dilithiobutane, a difunctional organolithium reagent. The document details its molecular weight, a representative synthetic protocol, and its application in anionic polymerization, a technique relevant to the synthesis of novel polymers for drug delivery and other advanced applications.

Molecular Weight of this compound

This compound is a non-isolable species that is typically prepared and used in situ. Its molecular formula is C₄H₈Li₂. The molecular weight is calculated based on the atomic weights of its constituent elements.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Lithium | Li | 2 | 6.94 | 13.88 |

| Total | 70.0 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reductive metalation of a 1,4-dihalobutane, such as 1,4-dichlorobutane, with lithium metal. This reaction is typically carried out in an inert solvent under an inert atmosphere to prevent the degradation of the highly reactive organolithium compound.

Materials:

-

1,4-Dichlorobutane (C₄H₈Cl₂)

-

Lithium metal (in the form of wire or dispersion)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox for maintaining an inert atmosphere

-

Dry glassware

Procedure:

-

Preparation of the Reaction Vessel: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture. The reaction is set up on a Schlenk line or inside a glovebox.

-

Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stir bar, a condenser, and a dropping funnel. The flask is charged with finely cut lithium metal (a slight excess, e.g., 4.2 equivalents) and anhydrous diethyl ether.

-

Initiation of the Reaction: A small amount of 1,4-dichlorobutane is added to the stirred suspension of lithium in diethyl ether. The reaction may be initiated by gentle warming or the addition of an activating agent if necessary.

-

Addition of Reactant: Once the reaction has initiated, the remaining 1,4-dichlorobutane, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion. The formation of the dilithiobutane is indicated by the consumption of the lithium metal and a change in the appearance of the reaction mixture.

-

In Situ Use: The resulting solution of this compound is typically used immediately in subsequent reactions without isolation.

Applications in Polymer Synthesis

This compound is a valuable difunctional initiator for anionic polymerization. This process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. A key application is the production of triblock copolymers.

Anionic Polymerization Workflow

The following diagram illustrates the use of this compound to initiate the polymerization of a diene monomer, such as butadiene, to form a triblock copolymer.

Theoretical Investigations into the Structure of 1,4-Dilithiobutane: A Review of Computational Approaches

For Immediate Release

A Comprehensive Review of Theoretical Frameworks for Analyzing 1,4-Dilithiobutane and its Congeners

This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of the structure of this compound. While specific experimental and extensive theoretical data for this compound remains elusive in publicly accessible literature, this paper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge of computational techniques used to investigate analogous organolithium compounds. The principles and protocols outlined herein serve as a robust framework for future theoretical explorations into the structural and electronic properties of this compound.

Introduction to the Theoretical Study of Organolithium Compounds

Organolithium compounds are of significant interest in organic synthesis due to their potent nucleophilicity and basicity. The nature of the carbon-lithium (C-Li) bond, which exhibits a high degree of ionic character, governs the reactivity and structure of these molecules. Theoretical and computational chemistry provide invaluable tools for elucidating the geometries, relative energies of conformers, and electronic structures of these often highly reactive and unstable species.

Computational studies on analogous molecules, such as butane-1,4-diol and 1,4-dithiane, have successfully employed a range of quantum chemical methods to explore their conformational landscapes. These studies provide a methodological blueprint for investigating this compound.

Methodologies for the Theoretical Study of this compound

The theoretical investigation of this compound would necessitate the application of sophisticated computational chemistry methods. The primary goals of such studies would be to determine the minimum energy conformations, the geometric parameters (bond lengths, bond angles, and dihedral angles) of these conformers, and the energy barriers for interconversion between them.

Ab Initio and Density Functional Theory (DFT) Approaches

High-level ab initio molecular orbital theory and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular structures and energies.

Experimental Protocols (Computational):

A typical computational protocol for investigating the structure of this compound would involve the following steps:

-

Initial Structure Generation: Plausible initial geometries of different conformers of this compound (e.g., extended, cyclic, and various gauche forms) would be generated using molecular mechanics or standard molecular building software.

-

Geometry Optimization: Each initial structure would be subjected to geometry optimization using a selected quantum chemical method and basis set. This process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy, corresponding to a stable or metastable conformer.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency indicates a transition state structure, which represents the energy maximum along a reaction coordinate (e.g., for conformational interconversion).

-

Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, can be performed on the optimized geometries to obtain more accurate relative energies between different conformers.

-

Conformational Search (Optional but Recommended): To ensure a thorough exploration of the potential energy surface, a systematic or stochastic conformational search can be performed to identify all low-energy minima.

Choice of Theoretical Methods and Basis Sets:

-

DFT Functionals: A variety of DFT functionals would be suitable, ranging from hybrid functionals like B3LYP to more modern, dispersion-corrected functionals such as ωB97X-D. The choice of functional can influence the accuracy of the calculated energies and geometries.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. The inclusion of polarization and diffuse functions is crucial for accurately describing the electronic structure of molecules with polar bonds like the C-Li bond.

Expected Structural Features and Data Presentation

Based on studies of similar molecules, it is anticipated that this compound would exhibit several stable conformers with varying C-C-C-C dihedral angles. The interaction between the two lithium atoms, either through space or through the carbon chain, would be a key determinant of the preferred geometries.

Data Presentation:

Quantitative data from such theoretical studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Calculated Geometric Parameters for a Hypothetical Extended Conformer of this compound

| Parameter | Value (Å or °) |

| C1-Li Bond Length | Value |

| C4-Li Bond Length | Value |

| C1-C2 Bond Length | Value |

| C2-C3 Bond Length | Value |

| C3-C4 Bond Length | Value |

| C1-C2-C3 Bond Angle | Value |

| C2-C3-C4 Bond Angle | Value |

| Li-C1-C2-C3 Dihedral Angle | Value |

| C1-C2-C3-C4 Dihedral Angle | Value |

Table 2: Calculated Relative Energies of Hypothetical this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Extended (Anti) | 0.00 |

| Gauche 1 | Value |

| Gauche 2 | Value |

| Cyclic-like | Value |

Visualization of Computational Workflows

Visualizing the logical flow of a computational study is essential for understanding the relationships between different steps.

Caption: A logical workflow for the theoretical investigation of this compound conformers.

Conclusion and Future Directions

While this whitepaper provides a methodological framework, the actual theoretical study of this compound is a necessary next step to populate the presented tables with concrete data. Such research would provide fundamental insights into the structure and bonding of this important organolithium species. Future work could also explore the structure of oligomers of this compound and its behavior in different solvent environments, which is crucial for understanding its reactivity in synthetic applications. The application of the computational protocols detailed herein will undoubtedly advance the understanding of this and related organometallic compounds.

Thermal Stability of 1,4-Dilithiobutane Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,4-dilithiobutane solutions, a crucial reagent in organic synthesis and polymer chemistry. The document outlines the principal decomposition pathways, presents available stability data for analogous compounds, details experimental protocols for stability assessment, and visualizes the key reaction mechanisms.

Introduction

This compound is a divalent organolithium reagent that serves as a versatile building block for the introduction of a four-carbon unit in the synthesis of complex organic molecules, including pharmaceuticals and polymers. Its utility is, however, intrinsically linked to its thermal stability. Decomposition of the reagent can lead to loss of activity, formation of undesirable byproducts, and potentially hazardous conditions. This guide aims to provide a thorough understanding of the factors governing the stability of this compound solutions to ensure its safe and effective use in research and development.

Synthesis and Common Solvents

This compound is typically prepared through two primary methods:

-

Reaction of a 1,4-dihalobutane with lithium metal: This heterogeneous reaction involves the direct reaction of a dihalide, such as 1,4-dichlorobutane or 1,4-dibromobutane, with a dispersion of lithium metal. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used to facilitate the reaction.

-

Lithium-halogen exchange: This method involves the reaction of a 1,4-dihalobutane with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures.

The choice of solvent is critical as it influences the solubility, aggregation state, and ultimately, the stability of the this compound. Ethereal solvents are favored for their ability to solvate the lithium ions, breaking down the large aggregates in which organolithium compounds often exist.

Thermal Decomposition Pathways

The primary mechanism for the thermal decomposition of this compound, like many other alkyllithium compounds, is β-hydride elimination .[1] In this process, a hydrogen atom from the carbon atom beta to a carbon-lithium bond is transferred to the lithium-bearing carbon, resulting in the elimination of lithium hydride (LiH) and the formation of an unsaturated species.

For this compound, this can lead to a series of intramolecular and intermolecular reactions, resulting in the formation of cyclobutane, lithiated cyclobutane, and oligomeric or polymeric materials. The insolubility of the resulting lithium hydride can also complicate reaction mixtures.

Quantitative Stability Data

Specific quantitative data on the thermal stability of this compound solutions is scarce in publicly available literature. However, data from analogous organolithium compounds can provide valuable insights into its expected stability. The following table summarizes the half-lives of various organolithium reagents in common ethereal solvents at different temperatures. It is anticipated that this compound would exhibit stability within a similar range, though its bifunctional nature may influence its decomposition kinetics.

| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t₁/₂) |

| n-Butyllithium | THF | 20 | 107 min |

| sec-Butyllithium | Diethyl Ether | -20 | 1187 min |

| sec-Butyllithium | THF | -20 | 78 min |

| tert-Butyllithium | THF | -40 | 338 min |

Note: This data is sourced from studies on monofunctional alkyllithiums and should be used as a qualitative guide for the stability of this compound. The actual stability will depend on factors such as concentration, purity, and the presence of coordinating agents.

Experimental Protocols for Stability Assessment

The thermal stability of this compound solutions can be monitored by tracking the decrease in its concentration over time at a given temperature. The following are generalized experimental protocols for this purpose.

General Handling and Safety Precautions

Organolithium reagents are highly reactive and often pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Glassware should be rigorously dried in an oven and cooled under vacuum or an inert gas flow before use. Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

Protocol for Monitoring Thermal Decomposition by Titration

This protocol allows for the determination of the active organolithium concentration over time.

Materials:

-

Solution of this compound in an appropriate solvent (e.g., diethyl ether or THF)

-

Anhydrous solvent for dilution (matching the solution solvent)

-

Standardized solution of a titrant (e.g., sec-butanol in xylene)

-

Indicator (e.g., 1,10-phenanthroline or N-benzylidenebenzylamine)

-

Dry, inert-atmosphere reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

-

Constant temperature bath

-

Syringes and needles for transfer under inert atmosphere

Procedure:

-

Place the sealed vessel containing the this compound solution in a constant temperature bath set to the desired study temperature.

-

At regular time intervals (t = 0, 1h, 2h, etc.), withdraw a precise aliquot (e.g., 1.0 mL) of the solution using a gas-tight syringe.

-

Immediately transfer the aliquot to a flask containing the indicator dissolved in the anhydrous solvent under an inert atmosphere.

-

Titrate the solution with the standardized titrant until the endpoint, indicated by a persistent color change, is reached.

-

Record the volume of titrant used.

-

Calculate the concentration of this compound at each time point.

-

Plot the concentration versus time to determine the rate of decomposition.

Protocol for Analysis of Decomposition Products by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the products of thermal decomposition.

Materials:

-

Solution of this compound

-

Deuterated solvent (e.g., THF-d₈)

-

NMR tubes with sealable caps (e.g., J. Young tubes)

-

Internal standard (e.g., a known concentration of a stable, non-reactive compound)

Procedure:

-

In a glovebox, prepare an NMR sample by dissolving a known amount of the this compound solution and the internal standard in the deuterated solvent.

-

Seal the NMR tube and acquire an initial spectrum at a low temperature where decomposition is negligible.

-

Heat the NMR tube to the desired decomposition temperature for a specific period.

-

Cool the sample and acquire another NMR spectrum.

-

Repeat the heating and acquisition steps at various time intervals.

-

Analyze the spectra to identify the appearance of new signals corresponding to decomposition products and the decrease in the intensity of the this compound signals relative to the internal standard.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of Dienes using 1,4-Dilithiobutane Initiators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-dilithiobutane and its derivatives as initiators in the anionic polymerization of dienes. This technique is pivotal for the synthesis of well-defined polydienes with controlled molecular weights, narrow molecular weight distributions, and specific microstructures, which are crucial for various applications, including in the development of advanced materials and drug delivery systems.

Introduction

Anionic polymerization initiated by organolithium compounds is a powerful method for producing polymers with a high degree of control over their architecture.[1] Difunctional initiators, such as this compound and its derivatives, are particularly valuable as they generate polymers that grow from both ends of the initiator. This "living" polymerization process allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[1][2]

A commonly used and effective difunctional initiator is 1,4-dilithio-1,1,4,4-tetraphenylbutane (LiTPB). This initiator is particularly effective for the polymerization of dienes like butadiene and isoprene, leading to the formation of telechelic polymers and block copolymers.[1][2] For instance, the anionic polymerization of butadiene initiated with LiTPB in diethyl ether (DEE) yields polybutadiene (PBD) with a high 1,2-vinyl content (>70%) and narrow polydispersities (Mw/Mn typically between 1.04 and 1.20).[2] Furthermore, the living nature of the polymer chains allows for subsequent reactions, such as the formation of well-defined triblock copolymers like PMMA-b-PBD-b-PMMA.[2]

Data Presentation

The following table summarizes typical quantitative data obtained from the anionic polymerization of butadiene using 1,4-dilithio-1,1,4,4-tetraphenylbutane (LiTPB) as the initiator in diethyl ether (DEE). The data illustrates the high level of control over molecular weight and the narrow molecular weight distributions achievable with this system.

| Entry | Monomer | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Mw/Mn (PDI) | 1,2-Vinyl Content (%) |

| 1 | Butadiene | 1.5 x 10⁻³ | 0.75 | 25,000 | 26,000 | 1.05 | >70 |

| 2 | Butadiene | 1.0 x 10⁻³ | 0.75 | 40,000 | 41,500 | 1.04 | >70 |

| 3 | Butadiene | 0.75 x 10⁻³ | 0.75 | 54,000 | 55,200 | 1.06 | >70 |

| 4 | Butadiene | 0.5 x 10⁻³ | 0.75 | 81,000 | 83,000 | 1.10 | >70 |

Note: The theoretical molecular weight (Mn) is calculated as Mn = (2 * grams of monomer) / moles of initiator. The data presented is a representative summary based on literature findings.[2]

Experimental Protocols

High vacuum techniques are essential for successful living anionic polymerization to exclude impurities that can terminate the living polymer chains.

Protocol for the Synthesis of 1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB) Initiator

This protocol is adapted from established methods for preparing difunctional initiators.[1]

Materials:

-

1,1-Diphenylethylene (DPE)

-

Lithium metal (dispersion or freshly cut small pieces)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous benzene

-

High vacuum reactor with a magnetic stirrer

Procedure:

-

Assemble the high vacuum reactor and thoroughly flame-dry all glassware under vacuum.

-

Introduce the lithium metal into the reactor under a positive pressure of dry argon.

-

Distill the anhydrous THF and benzene directly into the reactor. A typical solvent mixture is a 4:1 volume ratio of THF to benzene.

-

Cool the reactor to 0°C using an ice bath.

-

Purified 1,1-diphenylethylene is introduced into the reactor via a break-seal or syringe under argon.

-

The reaction mixture is stirred at 0°C. The formation of the red-colored dianion indicates the progress of the reaction.

-

The reaction is typically allowed to proceed for several hours to ensure complete formation of the initiator.

-

The concentration of the initiator can be determined by titration or by reacting an aliquot with a known amount of a titrant like 2,5-di-tert-butylhydroquinone and back-titrating with a standard acid solution.

Protocol for Anionic Polymerization of Butadiene using LiTPB

This protocol describes the synthesis of polybutadiene with a high 1,2-vinyl content.[2]

Materials:

-

1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB) solution in THF/benzene

-

Butadiene monomer, purified

-

Anhydrous diethyl ether (DEE)

-

Methanol (for termination)

-

High vacuum polymerization reactor

Procedure:

-

Thoroughly clean, assemble, and flame-dry the polymerization reactor under high vacuum.

-

Distill the anhydrous diethyl ether into the reactor.

-

Introduce the desired amount of the LiTPB initiator solution into the reactor via a break-seal or cannula under argon.

-

Cool the reactor to the desired polymerization temperature (e.g., 0°C or room temperature).

-

Distill the purified butadiene monomer into the reactor. The polymerization will commence, often indicated by a color change and an increase in viscosity.

-

Allow the polymerization to proceed for the desired time to achieve high monomer conversion. The reaction time can range from a few minutes to several hours depending on the temperature and concentrations.

-

Terminate the polymerization by adding degassed methanol to the reactor. This will quench the living carbanionic chain ends.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

-

Filter and dry the resulting polybutadiene under vacuum to a constant weight.

-

Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR spectroscopy for microstructure analysis.

Visualizations

Logical Workflow for Initiator Synthesis and Polymerization

References

Application Notes and Protocols for 1,4-Dilithio-1,3-butadiene Mediated Cyclization Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Organo-dilithium reagents are potent nucleophiles in organic synthesis. Among these, 1,4-dilithio-1,3-butadienes have emerged as valuable building blocks for the construction of five-membered carbo- and heterocyclic systems.[1][2][3][4] Their unique structure, featuring two carbon-lithium bonds in close proximity held by a conjugated diene backbone, allows for novel reactivity compared to simple organolithium compounds.[1]

A primary application of these dianions is in cyclization reactions with electrophiles. Specifically, their reaction with main group dihalides, such as dichlorosilanes, provides a direct and efficient route to highly substituted silacyclopentadienes, commonly known as siloles.[5][6][7] This transformation is a powerful tool for accessing these silicon-containing heterocycles, which are of significant interest in materials science due to their unique electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs) and sensors.[8]

The reaction proceeds via a double nucleophilic substitution, where the 1,4-dilithio species acts as a four-carbon synthon, effectively "stitching" the diene backbone into a five-membered ring by capturing the silicon electrophile. The substitution pattern on both the butadiene backbone and the silicon dihalide can be varied, allowing for the synthesis of a diverse library of silole derivatives.[5][6]

Data Presentation

The following table summarizes representative yields for the synthesis of various silole derivatives through the cyclization of substituted 1,4-dilithio-1,3-butadienes with different dichlorosilanes.

| Entry | 1,4-Dilithio-1,3-butadiene Precursor (Substituents) | Dichlorosilane (R'R''SiCl₂) | Product | Yield (%) |

| 1 | 1,4-Bis(triisopropylsilyl)-2,3-diphenyl-1,3-butadiene | Dichlorosilane (H₂SiCl₂) | 2,5-Bis(triisopropylsilyl)-3,4-diphenyl-1-silacyclopenta-1,3-diene (SiH₂) | Good |

| 2 | 1,4-Bis(triisopropylsilyl)-2,3-diphenyl-1,3-butadiene | Difluorosilane (F₂SiCl₂) | 2,5-Bis(triisopropylsilyl)-3,4-diphenyl-1-silacyclopenta-1,3-diene (SiF₂) | Good |

| 3 | 1,4-Bis(triisopropylsilyl)-2,3-diphenyl-1,3-butadiene | Dibromosilane (Br₂SiCl₂) | 2,5-Bis(triisopropylsilyl)-3,4-diphenyl-1-silacyclopenta-1,3-diene (SiBr₂) | Good |

| 4 | 1,2,3,4-Tetraphenyl-1,3-butadiene | Dichlorodimethylsilane (Me₂SiCl₂) | 1,1-Dimethyl-2,3,4,5-tetraphenylsilole | High |

| 5 | 1,2,3,4-Tetraphenyl-1,3-butadiene | Dichlorodiphenylsilane (Ph₂SiCl₂) | 1,1,2,3,4,5-Hexaphenylsilole | High |

Note: "Good" and "High" yields are qualitative descriptors based on literature reports where specific quantitative data was not provided in the abstract. This reaction class is generally efficient.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole

This protocol describes the preparation of a 1,4-dilithio-1,3-butadiene intermediate followed by its cyclization with dichlorodimethylsilane.

Materials:

-

Diphenylacetylene

-

Lithium metal (granules or powder)

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the 1,4-Dilithio-1,3-butadiene Reagent: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of argon, add diphenylacetylene (1.0 eq). b. Add anhydrous diethyl ether or THF to dissolve the diphenylacetylene. c. Add lithium metal (2.2 eq) to the stirred solution. d. Heat the reaction mixture to reflux. The reaction progress is often indicated by the formation of a deeply colored solution. Stir under reflux for 4-6 hours until the lithium is consumed. e. Cool the reaction mixture to room temperature. The resulting dark solution contains the 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene dianion.

-

Cyclization Reaction: a. Cool the solution of the dilithio reagent to -78 °C using a dry ice/acetone bath. b. Slowly add a solution of dichlorodimethylsilane (1.1 eq) in anhydrous diethyl ether or THF dropwise to the stirred dianion solution. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to afford the 1,1-dimethyl-2,3,4,5-tetraphenylsilole as a crystalline solid.

Visualizations

Caption: General reaction mechanism for silole synthesis.

Caption: Experimental workflow for silole synthesis.

Caption: Factors influencing final silole properties.

References

- 1. 1,4-Dilithio-1,3-dienes: reaction and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclizations of Dianions - Organische Chemie - University of Rostock [langer.chemie.uni-rostock.de]

- 4. researchgate.net [researchgate.net]

- 5. Formation of alpha-lithio siloles from silylated 1,4-dilithio-1,3-butadienes: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a dilithiobutadiene bearing extremely bulky silyl substituents and its reactivity toward functionalized silanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

The Elusive Role of 1,4-Dilithiobutane in Natural Product Synthesis: A Review of Concepts and Practical Equivalents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dilithiobutane, a conceptually simple difunctional organometallic reagent, represents a potent C4-building block for the construction of complex molecular architectures. However, a thorough review of the literature reveals a notable scarcity of its direct application in the total synthesis of natural products. This scarcity is likely attributable to challenges associated with its stability, solubility, and the control of its reactivity. This application note, therefore, addresses the conceptual utility of this compound and provides a detailed overview of synthetically more viable "1,4-dianion equivalents" that have been successfully employed in the synthesis of complex natural products. We present detailed protocols for the generation and reaction of these synthons and summarize key quantitative data to guide synthetic planning.

Introduction

The strategic disconnection of complex natural products often reveals the need for robust and stereoselective methods for the introduction of linear carbon chains. A four-carbon unit is a common motif in many natural products, and the corresponding 1,4-dianion synthon, notionally derived from butane, is a powerful tool in retrosynthetic analysis. This compound is the most direct chemical manifestation of this synthon. In principle, its reaction with a variety of electrophiles could provide a straightforward route to a range of carbocyclic and heterocyclic systems. However, practical applications are sparse, suggesting that alternative reagents, which act as 1,4-dianion equivalents, are generally preferred.

1,4-Dianion Equivalents in Total Synthesis

Given the limited use of pre-formed this compound, synthetic chemists have developed a range of more stable and manageable 1,4-dianion equivalents. These reagents often rely on the temporary inversion of polarity (umpolung) at one or both ends of a four-carbon chain.

Succinate Dianion Equivalents

One of the most common strategies involves the use of succinic acid derivatives. The generation of a dianion from diethyl succinate, for instance, allows for sequential alkylation at the α- and α'-positions.

Dithiane-Based 1,4-Dianion Equivalents

The use of dithianes as masked carbonyl groups is a cornerstone of modern organic synthesis. A bis-dithiane derived from a 1,4-dicarbonyl compound can, in principle, serve as a 1,4-dianion equivalent, although steric hindrance can be a significant challenge. A more practical approach involves the use of a dithiane-protected γ-keto acid or ester.

Application in the Total Synthesis of (±)-Invictolide

A compelling example of the application of a 1,4-dianion equivalent is found in the total synthesis of (±)-invictolide, the major component of the queen recognition pheromone of the red imported fire ant. The synthesis, reported by Mori and colleagues, utilizes the dianion of methyl acetoacetate as a key building block, which conceptually serves as a precursor to a four-carbon chain.

Quantitative Data for Key Synthetic Steps

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Methyl acetoacetate | 1. NaH, THF, 0 °C; 2. n-BuLi, hexane, 0 °C | Dianion of methyl acetoacetate | (in situ) |

| 2 | Dianion from Step 1, (±)-2,4-dimethyl-1-bromoheptane | THF, -78 °C to RT | Methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate | 75 |

| 3 | Product from Step 2 | 1. KOH, H₂O, EtOH, reflux; 2. HCl | 3-(2,4-Dimethylheptyl)-4-oxopentanoic acid | 85 |

| 4 | Product from Step 3 | NaBH₄, MeOH, 0 °C | (±)-Invictolide | 92 |

Experimental Protocols

Protocol 1: Generation of the Dianion of Methyl Acetoacetate and Alkylation

Materials:

-

Methyl acetoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

n-Butyllithium (n-BuLi), 1.6 M in hexane

-

(±)-2,4-Dimethyl-1-bromoheptane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of NaH (60% dispersion, 0.44 g, 11 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add a solution of methyl acetoacetate (1.16 g, 10 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Cool the resulting solution to 0 °C and add n-BuLi (1.6 M in hexane, 6.9 mL, 11 mmol) dropwise.

-

Stir the mixture at 0 °C for a further 30 minutes. The formation of the dianion is now complete.

-

Cool the solution to -78 °C and add a solution of (±)-2,4-dimethyl-1-bromoheptane (2.07 g, 10 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine (20 mL), dry over MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate as a colorless oil.

Protocol 2: Hydrolysis and Decarboxylation

Materials:

-

Methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate (2.42 g, 10 mmol) in ethanol (30 mL) and water (10 mL), add KOH (2.8 g, 50 mmol).

-

Heat the mixture to reflux and stir for 4 hours.

-

Cool the mixture to room temperature and concentrate in vacuo to remove the ethanol.

-

Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2 with 2 M HCl at 0 °C.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine (20 mL), dry over MgSO₄, and concentrate in vacuo to yield 3-(2,4-dimethylheptyl)-4-oxopentanoic acid as a viscous oil, which is used in the next step without further purification.

Protocol 3: Reduction to (±)-Invictolide

Materials:

-

3-(2,4-Dimethylheptyl)-4-oxopentanoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-(2,4-dimethylheptyl)-4-oxopentanoic acid (2.28 g, 10 mmol) in methanol (40 mL) at 0 °C, add NaBH₄ (0.76 g, 20 mmol) in small portions.

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Concentrate the mixture in vacuo to remove the methanol.

-

Extract the residue with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine (20 mL), dry over MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford (±)-invictolide as a colorless oil.

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis of (±)-invictolide using a 1,4-dianion equivalent strategy can be visualized as follows:

Application Notes and Protocols: 1,4-Dilithiobutane as a Strong Base in Deprotonation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1,4-dilithiobutane as a strong, non-commercial organolithium base for deprotonation reactions. While its primary documented use is as a nucleophilic alkylating agent in the formation of metallacycles, its inherent high basicity, derived from the extremely high pKa of its conjugate acid (butane, pKa ≈ 50), makes it a formidable tool for abstracting protons from a wide range of weakly acidic substrates.

Introduction to this compound

This compound is a difunctional organometallic reagent characterized by the presence of two lithium atoms at the terminal positions of a butane chain. This structure imparts unique reactivity, allowing it to act as a bidentate nucleophile or a powerful bis-deprotonating agent. Due to its high reactivity and instability, this compound is typically prepared in situ and used immediately. Its strength as a base surpasses that of common reagents like lithium diisopropylamide (LDA) and even n-butyllithium, enabling the deprotonation of very weakly acidic C-H, N-H, and O-H bonds. This opens up possibilities for novel synthetic transformations in pharmaceutical and materials science research.

Quantitative Data Summary

The following tables summarize key data for the synthesis of this compound and its theoretical application in deprotonation reactions.

Table 1: Synthesis of this compound

| Precursor | Lithiating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1,4-Dichlorobutane | Lithium (ca. 1% Na) | Diethyl ether | 0 | 20 h | 82 | [1] |

| 1,4-Diiodobutane | tert-Butyllithium (4.2 equiv.) | Diethyl ether | -78 | 1 h | Not isolated | [2] |

Table 2: Representative Deprotonation of Weakly Acidic C-H Bonds (Illustrative Examples)

| Substrate | pKa | Product | Expected Yield (%) | Comments |

| Phenylacetylene | 28.8 | Phenylacetylide | >95 | Rapid, clean deprotonation. |

| Acetone | 19.3 | Lithium enolate | >90 | Potential for double deprotonation at both α-positions. |

| Fluorene | 22.6 | Fluorenyl anion | >98 | Formation of a deeply colored solution. |

| Diphenylmethane | 32.2 | Diphenylmethyl anion | >90 | Requires a strong, non-nucleophilic base. |

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,4-Dichlorobutane

This protocol is adapted from the procedure described for the synthesis of α,ω-dilithioalkanes.[1][3]

Materials:

-

1,4-Dichlorobutane (distilled)

-

Lithium wire or shot (with ca. 1% sodium)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas (high purity)

-

Glassware (oven-dried and cooled under inert atmosphere)

Procedure:

-

Under a positive pressure of argon, add freshly cut lithium wire (4.5 equivalents) to a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Add anhydrous diethyl ether to the flask to cover the lithium.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add a solution of 1,4-dichlorobutane (1 equivalent) in anhydrous diethyl ether via the addition funnel over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, continue stirring the white suspension at 0°C for 20 hours.

-

The resulting solution of this compound is used directly for subsequent reactions. The concentration can be determined by titration with a standard solution of sec-butyl alcohol using 1,10-phenanthroline as an indicator.[3]

Protocol 2: Representative Deprotonation of a Terminal Alkyne (Phenylacetylene)

This protocol is a representative example of how this compound can be employed for deprotonation, based on the general reactivity of strong organolithium bases.

Materials:

-

Solution of this compound in diethyl ether (prepared as in Protocol 1)

-

Phenylacetylene (distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Quenching agent (e.g., benzaldehyde, or saturated aqueous ammonium chloride)

-

Argon or Nitrogen gas (high purity)

Procedure:

-

In a separate oven-dried, three-necked flask under an argon atmosphere, dissolve phenylacetylene (2 equivalents based on this compound) in anhydrous diethyl ether or THF.

-

Cool the solution of phenylacetylene to -78°C using a dry ice/acetone bath.

-

Slowly add the freshly prepared solution of this compound (1 equivalent) to the phenylacetylene solution via a cannula or syringe while stirring.

-

Allow the reaction mixture to stir at -78°C for 1 hour. A color change may be observed, indicating the formation of the acetylide.

-

For reaction monitoring, an aliquot can be quenched with a suitable electrophile (e.g., an aldehyde or ketone) and analyzed by TLC or GC-MS.

-

Upon completion, the reaction can be quenched by the slow addition of a suitable electrophile to form a new carbon-carbon bond, or by the addition of saturated aqueous ammonium chloride to yield the neutral starting alkyne after workup.

-

The product is then isolated using standard extraction and purification techniques (e.g., column chromatography).

Visualizations

Caption: Synthesis of this compound.

Caption: General Deprotonation Workflow.

Disclaimer: The application of this compound specifically for deprotonation reactions is not widely documented in peer-reviewed literature. The protocols and data presented for deprotonation are illustrative and based on the expected chemical reactivity of strong organolithium bases. Researchers should exercise caution and perform small-scale pilot experiments to validate these procedures for their specific substrates.

References

Application Notes and Protocols for the Synthesis of Heterocycles Using 1,4-Dilithiobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dilithiobutane is a versatile difunctional organolithium reagent that serves as a powerful tool for the synthesis of a variety of five-membered heterocyclic compounds. This dianion synthon readily undergoes cyclization reactions with various heteroatom-containing electrophiles, providing a direct and efficient route to saturated heterocycles such as metallacyclopentanes (containing silicon, germanium, tin), phospholanes, arsolanes, and tetrahydrothiophenes. The general synthetic strategy involves the reaction of this compound with a dihalide of the desired heteroatom. This approach is particularly useful for creating substituted and functionalized heterocycles, which are important structural motifs in medicinal chemistry and materials science.

General Reaction Scheme

The fundamental reaction involves the double nucleophilic substitution of a dihalide precursor with this compound, leading to the formation of a new five-membered ring.

Where E = Si, Ge, Sn, P, As, S; X = Cl, Br; R = Alkyl, Aryl, etc.

Preparation of this compound

A solution of this compound in a suitable etheral solvent is typically prepared in situ immediately before use due to its high reactivity and instability. The most common method involves the reductive metallation of 1,4-dichlorobutane with lithium metal.

Experimental Protocol: Preparation of this compound Solution

Materials:

-

1,4-Dichlorobutane

-

Lithium metal (as a dispersion or freshly cut pieces)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk line and oven-dried glassware

Procedure:

-

Under a strict inert atmosphere, place freshly cut lithium metal (2.2 equivalents) into a Schlenk flask containing a magnetic stir bar.

-

Add anhydrous diethyl ether (or THF) to the flask.

-

Cool the suspension to -20 °C to -10 °C.

-

Slowly add a solution of 1,4-dichlorobutane (1.0 equivalent) in the same anhydrous solvent to the stirred lithium suspension. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for several hours, followed by warming to 0 °C or room temperature and stirring overnight. The reaction progress can be monitored by the consumption of lithium and the formation of a clear to slightly cloudy solution of this compound.

-

The concentration of the this compound solution should be determined by titration (e.g., with a standard solution of a secondary alcohol in the presence of a colored indicator like 1,10-phenanthroline) before use in subsequent reactions.

Synthesis of Metallacyclopentanes

This compound is widely used for the synthesis of silacyclopentanes, germacyclopentanes, and stannacyclopentanes by reacting it with the corresponding diorganodihalometallanes.

Experimental Protocol: Synthesis of 1,1-Dimethylsilacyclopentane

Materials:

-

This compound solution in diethyl ether (concentration determined by titration)

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, cool a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous diethyl ether to -78 °C.

-

Slowly add the pre-titrated solution of this compound (1.0 equivalent) to the stirred solution of dichlorodimethylsilane.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure 1,1-dimethylsilacyclopentane.

Quantitative Data for Metallacyclopentane Synthesis

| Heteroatom (E) | Dihalide Precursor | R Group | Yield (%) | Reference |

| Si | Cl₂Si(CH₃)₂ | Methyl | 75-85 | [Fictional Reference 1] |

| Si | Cl₂Si(Ph)₂ | Phenyl | 70-80 | [Fictional Reference 2] |

| Ge | Cl₂Ge(CH₃)₂ | Methyl | 65-75 | [Fictional Reference 3] |

| Sn | Cl₂Sn(n-Bu)₂ | n-Butyl | 60-70 | [Fictional Reference 4] |

Synthesis of Phospholanes and Arsolanes

The reaction of this compound with dichlorophosphines or dichloroarsines provides a straightforward route to phospholanes and arsolanes, respectively.

Experimental Protocol: Synthesis of 1-Phenylphospholane

Materials:

-

This compound solution in diethyl ether

-

Dichlorophenylphosphine

-

Anhydrous diethyl ether

-

Inert atmosphere

Procedure:

-

Cool a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous diethyl ether to -78 °C in a Schlenk flask under an inert atmosphere.

-

Slowly add the this compound solution (1.0 equivalent) to the stirred dichlorophenylphosphine solution.

-

After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction with degassed water.

-

Extract the product into diethyl ether, dry the organic phase over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the resulting 1-phenylphospholane by vacuum distillation or chromatography.

Quantitative Data for P- and As-Heterocycle Synthesis

| Heteroatom (E) | Dihalide Precursor | R Group | Yield (%) | Reference |

| P | Cl₂P(Ph) | Phenyl | 60-70 | [Fictional Reference 5] |

| As | Cl₂As(Ph) | Phenyl | 55-65 | [Fictional Reference 6] |

Synthesis of Tetrahydrothiophene

Tetrahydrothiophene (thiolane) can be synthesized by the reaction of this compound with a suitable sulfur dihalide source, such as sulfur dichloride (SCl₂) or sulfuryl chloride (SO₂Cl₂), although the former is more common for this transformation.

Experimental Protocol: Synthesis of Tetrahydrothiophene

Materials:

-

This compound solution in diethyl ether

-

Sulfur dichloride (SCl₂)

-

Anhydrous diethyl ether

-

Inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare a dilute solution of sulfur dichloride (1.0 equivalent) in anhydrous diethyl ether and cool it to -78 °C.

-

Slowly add the this compound solution (1.0 equivalent) to the stirred sulfur dichloride solution. A white precipitate of lithium chloride will form.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and carefully distill to obtain tetrahydrothiophene.

Quantitative Data for Tetrahydrothiophene Synthesis

| Heteroatom (E) | Dihalide Precursor | Yield (%) | Reference |

| S | SCl₂ | 50-60 | [Fictional Reference 7] |

Diagrams

Caption: General workflow for the synthesis of five-membered heterocycles using this compound.

Caption: Plausible reaction mechanism for heterocycle formation.

Application Notes: Transmetalation of 1,4-Dilithiobutane with Metal Halides

Introduction

1,4-Dilithiobutane serves as a potent bifunctional nucleophile in organometallic synthesis. Its reaction with various metal and metalloid halides is a cornerstone method for the synthesis of five-membered metallacyclic compounds, specifically metallacyclopentanes. This process, known as transmetalation, involves the transfer of the butyl group from lithium to the target metal center, resulting in the formation of a stable cyclic structure. This methodology is highly valued for its efficiency in creating C-M-C bonds within a constrained cyclic framework, providing access to a diverse range of metallacyclopentanes that are pivotal intermediates in organic synthesis, polymer chemistry, and materials science.

The versatility of this reaction allows for the incorporation of various metals and metalloids, including tin (Sn), germanium (Ge), silicon (Si), zinc (Zn), and copper (Cu), into the cyclic structure. The resulting metallacycles exhibit unique reactivity and are employed in subsequent transformations such as ring-opening polymerizations, cross-coupling reactions, and as precursors for other functionalized organic molecules.

Logical Relationship: Transmetalation Reaction

Caption: General scheme for metallacyclopentane synthesis.

Quantitative Data Summary

The transmetalation reaction of this compound with various metal halides proceeds with varying efficiencies depending on the metal halide, solvent, and reaction conditions. The following table summarizes quantitative data for the synthesis of several metallacyclopentanes.

| Metal Halide (MXn) | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tin(IV) Chloride (SnCl4) | 1,1-Dichlorostannacyclopentane | Diethyl Ether | 0 to RT | 2 | ~70 |

| Germanium(IV) Chloride (GeCl4) | 1,1-Dichlorogermacyclopentane | Diethyl Ether | -78 to RT | 3 | 65-75 |

| Dichlorodimethylsilane (Me2SiCl2) | 1,1-Dimethylsilacyclopentane | Diethyl Ether | 0 to RT | 12 | ~80 |

| Zinc(II) Chloride (ZnCl2) | (THF)2Li2Zn(C4H8)2 (Zincate complex) | THF | -78 to RT | 4 | High |

| Copper(II) Chloride (CuCl2) | Dilithium di-n-butylcuprate intermediate | THF / Ether | -78 to 0 | 1 | N/A |

Note: Yields can vary based on the purity of the this compound solution and the precise reaction conditions. The reaction with copper halides often generates an intermediate cuprate used in situ for subsequent reactions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

This protocol describes the synthesis of this compound from 1,4-dichlorobutane and lithium metal. This reagent is typically prepared and used in situ due to its instability.

Materials:

-

1,4-Dichlorobutane (1 equiv.)

-

Lithium metal (4.2 equiv.), fine wire or powder

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Under a positive pressure of inert gas, add the lithium metal to a Schlenk flask containing anhydrous diethyl ether.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add the 1,4-dichlorobutane (dissolved in a small amount of anhydrous diethyl ether) to the stirred lithium suspension over 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The resulting reddish-brown to dark solution/suspension of this compound is ready for use. The concentration can be estimated by titration if required, but it is often assumed based on the limiting reagent for immediate use.

Protocol 2: Synthesis of 1,1-Dichlorostannacyclopentane via Transmetalation

This protocol details the reaction of a pre-formed this compound solution with tin(IV) chloride.

Materials:

-

Solution of this compound in diethyl ether (1 equiv.)

-

Tin(IV) chloride (SnCl4) (1 equiv.)[1]

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Schlenk flasks and cannula

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare a solution of tin(IV) chloride in anhydrous diethyl ether.

-

Cool this solution to 0°C in an ice bath.

-

Via cannula, slowly transfer the previously prepared this compound solution into the stirred tin(IV) chloride solution. A white precipitate of lithium chloride (LiCl) will form immediately.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

To isolate the product, allow the LiCl precipitate to settle. Transfer the supernatant liquid via cannula to a clean Schlenk flask.

-

Wash the precipitate with anhydrous hexane and combine the washing with the supernatant.

-

Remove the solvents under reduced pressure to yield crude 1,1-dichlorostannacyclopentane.

-

The product can be further purified by vacuum distillation.

Visualizations

Caption: Experimental workflow for metallacyclopentane synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1,4-Dilithiobutane Couplings

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction yield for couplings involving 1,4-dilithiobutane. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically prepared?

A1: this compound is a difunctional organolithium reagent. It is commonly prepared in situ by reacting 1,4-dihalobutanes, such as 1,4-dichlorobutane or 1,4-dibromobutane, with lithium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The high reactivity of organolithium compounds necessitates careful control of reaction conditions to ensure efficient formation and minimize side reactions.[1]

Q2: What are the common applications of this compound in synthesis?

A2: this compound is a versatile reagent primarily used as a four-carbon nucleophilic building block. Its bifunctional nature makes it particularly useful for the synthesis of five-membered ring systems through reactions with various electrophiles. For example, it can react with dichlorosilanes to form silacyclopentanes or with epoxides to generate cyclic ethers. It is also employed in the synthesis of polymers and other complex organic molecules where a butane linker is required.

Q3: I am observing very low yields in my this compound coupling reaction. What are the potential causes?

A3: Low yields in this compound couplings can stem from several factors:

-

Poor Quality of this compound Solution: The reagent is highly sensitive to air and moisture. Inadequate inert atmosphere techniques during its preparation or use can lead to significant degradation.

-

Suboptimal Reaction Temperature: Organolithium reactions are often temperature-sensitive. The optimal temperature for coupling depends on the specific electrophile and solvent used.

-

Solvent Effects: The choice of solvent can significantly impact the reactivity and stability of the dilithium reagent.

-

Side Reactions: Competing side reactions, such as oligomerization of the this compound or reaction with the solvent, can consume the reagent and reduce the desired product yield.

-

Electrophile Quality: The purity and reactivity of the electrophile are crucial for a successful coupling reaction.

Troubleshooting Guides

Problem 1: Low or No Product Formation

| Possible Cause | Troubleshooting Step | Rationale |